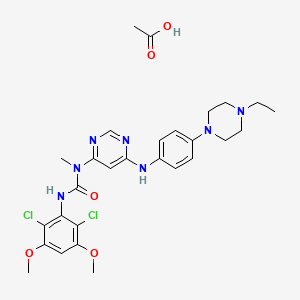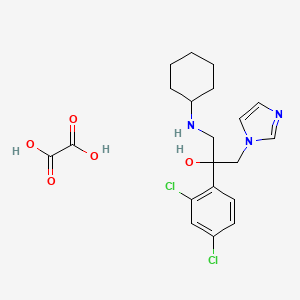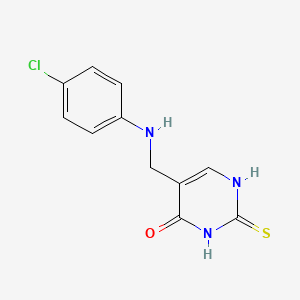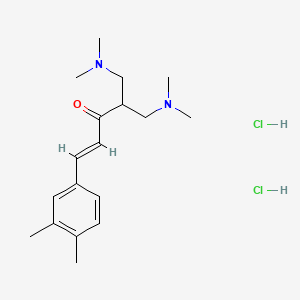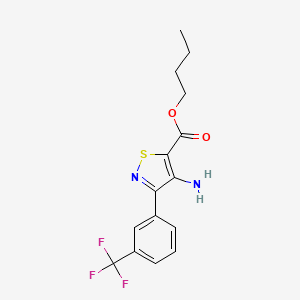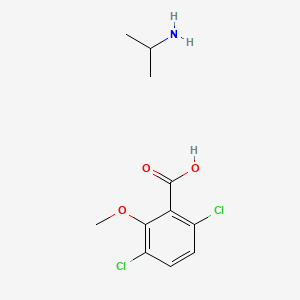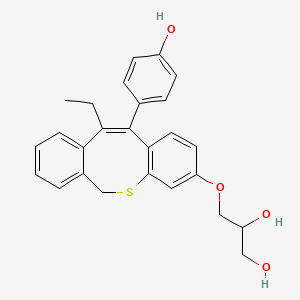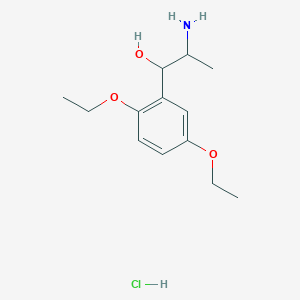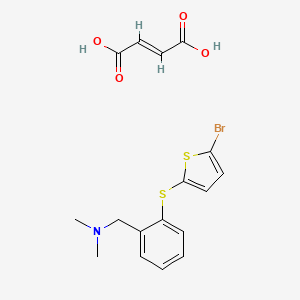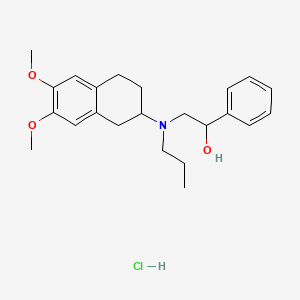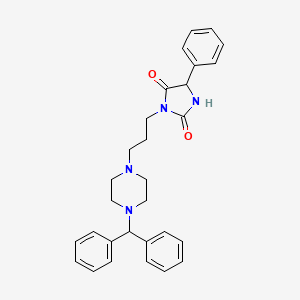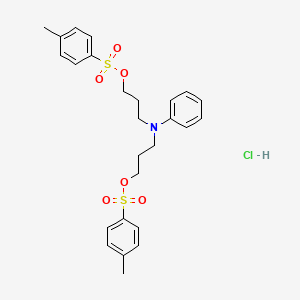
3,3'-(Phenylimino)di-1-propanol di-p-toluenesulfonate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/UB9312850 is a compound that has garnered attention due to its unique properties and potential applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/UB9312850 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of chemical reactions that include the use of catalysts, solvents, and controlled temperatures. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature.
Industrial Production Methods
Industrial production of NIOSH/UB9312850 requires scaling up the laboratory synthesis methods to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
NIOSH/UB9312850 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NIOSH/UB9312850 into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of NIOSH/UB9312850 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of NIOSH/UB9312850 depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, substituted compounds, and other reaction intermediates.
Wissenschaftliche Forschungsanwendungen
NIOSH/UB9312850 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: NIOSH/UB9312850 is used in industrial processes, including the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of NIOSH/UB9312850 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the context and concentration of the compound.
Conclusion
NIOSH/UB9312850 is a compound with significant potential in various scientific and industrial applications
Eigenschaften
CAS-Nummer |
2990-24-1 |
|---|---|
Molekularformel |
C26H32ClNO6S2 |
Molekulargewicht |
554.1 g/mol |
IUPAC-Name |
3-[N-[3-(4-methylphenyl)sulfonyloxypropyl]anilino]propyl 4-methylbenzenesulfonate;hydrochloride |
InChI |
InChI=1S/C26H31NO6S2.ClH/c1-22-10-14-25(15-11-22)34(28,29)32-20-6-18-27(24-8-4-3-5-9-24)19-7-21-33-35(30,31)26-16-12-23(2)13-17-26;/h3-5,8-17H,6-7,18-21H2,1-2H3;1H |
InChI-Schlüssel |
HLHCJZXIDIHRTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCN(CCCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
